molecular formula C20H19N3O2S B2873300 N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 898449-50-8

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No. B2873300
CAS RN: 898449-50-8
M. Wt: 365.45
InChI Key: HGPSSHRCPNNOCJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with an oxadiazole ring attached to a tetrahydronaphthalene group and a carboxamide group. The oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms .

Scientific Research Applications

Metabolism and Disposition Studies

  • Study on Disposition and Metabolism : A study detailed the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans. It highlighted the extensive metabolism of the drug, primarily via fecal excretion, and identified significant metabolites. This type of research is crucial for understanding the pharmacokinetics and metabolic pathways of new drugs, which could be applicable to the study of N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide (Renzulli et al., 2011).

Toxicology and Safety Assessment

  • Acrylamide Metabolism and Toxicology : Research on acrylamide, a compound with potential toxicity, investigated its metabolism in humans, providing insights into the biotransformation processes and hemoglobin adduct formation. Such studies are essential for assessing the safety and toxicological impact of chemical exposure, which is relevant for evaluating the safety profile of any new chemical entities, including the compound (Fennell et al., 2005).

Pharmacological Applications

  • Evaluation of Pharmacological Agents : Clinical trials and pharmacokinetic studies of various compounds, such as temozolomide for glioma, provide a framework for understanding how new drugs can be evaluated for therapeutic efficacy and safety in humans. This includes assessing drug metabolism, distribution, and the effect on specific diseases or conditions (Quinn et al., 2003).

Imaging and Diagnostic Applications

  • Imaging Studies Using PET Ligands : The use of PET imaging ligands, such as [11C]PIB for amyloid accumulation in Alzheimer's disease, demonstrates the application of chemical compounds in diagnostic imaging to study disease pathology and progression. Such research methodologies could potentially be adapted for imaging studies related to the compound of interest, enabling insights into its distribution and effects in vivo (Kemppainen et al., 2006).

Future Directions

Oxadiazole derivatives, including this compound, are of interest to researchers in the fields of medicinal and pharmaceutical chemistry due to their broad range of chemical and biological properties . Future research may focus on exploring these properties further and developing new drugs based on these compounds .

properties

IUPAC Name

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-26-17-9-5-4-8-16(17)19-22-23-20(25-19)21-18(24)15-11-10-13-6-2-3-7-14(13)12-15/h4-5,8-12H,2-3,6-7H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPSSHRCPNNOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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